molecular formula C9H16N2O B1426623 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile CAS No. 98880-85-4

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Cat. No.: B1426623
CAS No.: 98880-85-4
M. Wt: 168.24 g/mol
InChI Key: IFHVVMKRLUAJSS-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile typically begins with 1-methylpiperidin-4-ol and 3-bromopropanenitrile.

  • Reaction Conditions: The reaction involves nucleophilic substitution, where the hydroxyl group of 1-methylpiperidin-4-ol is substituted by the nitrile group of 3-bromopropanenitrile. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the reaction is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound.

Types of Reactions:

  • Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

  • Reduction: The nitrile group can be reduced to form primary amines.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Various nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 3-[(1-Methylpiperidin-4-yl)oxy]propanoic acid or 3-[(1-Methylpiperidin-4-yl)oxy]propylamine.

  • Reduction: 3-[(1-Methylpiperidin-4-yl)oxy]propylamine.

  • Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 1-Methylpiperidin-4-ol: A closely related compound with a hydroxyl group instead of a nitrile group.

  • 3-[(1-Methylpiperidin-4-yl)methyl]propanenitrile: A structural isomer with a methylene group linking the piperidine and nitrile moieties.

Uniqueness: 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVVMKRLUAJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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